molecular formula C20H18FNO2 B11413133 4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

4-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11413133
M. Wt: 323.4 g/mol
InChI Key: WGNMHCGGPYSXGY-UHFFFAOYSA-N
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Description

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a furan ring, and a methylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.

    Attachment of the Methylphenyl Group: The final step involves the alkylation of the amide nitrogen with a 4-methylbenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    4-FLUORO-N-[(PYRIDIN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of the fluorine atom, furan ring, and methylphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18FNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3

InChI Key

WGNMHCGGPYSXGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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